molecular formula C10H8ClFN2O B1371061 5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole CAS No. 1154345-47-7

5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B1371061
M. Wt: 226.63 g/mol
InChI Key: CTSQJTJXBJYAPC-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is an organic compound with the CAS Number: 1154345-47-7 . It has a molecular weight of 226.64 . This compound is used in various scientific experiments due to its unique properties.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClFN2O/c1-6(11)10-13-9(14-15-10)7-3-2-4-8(12)5-7/h2-6H,1H3 . This code represents the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 226.64 . Other properties such as melting point, boiling point, and density were not found in the sources I searched .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Pharmacological Evaluation : Research has been conducted on the synthesis and pharmacological evaluation of oxadiazole derivatives, which include compounds with structures similar to "5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole". These compounds have been characterized using various techniques and evaluated for biological activities, including anti-convulsant and anti-inflammatory activities (Bhat et al., 2016).

  • Crystal Structure and Biological Activity : Studies on the synthesis, characterization, and crystal structure of similar oxadiazole derivatives have been conducted, revealing their biological activities such as antibacterial, antioxidant, and anti-TB properties (S.V et al., 2019).

Biological and Pharmacological Activities

  • Antimicrobial Agents : Oxadiazole derivatives have been synthesized and evaluated as antimicrobial agents, demonstrating efficacy against various bacterial and fungal strains (Parikh & Joshi, 2014).

  • Apoptosis Inducers and Anticancer Agents : Certain oxadiazole compounds have been identified as apoptosis inducers with potential as anticancer agents. These compounds have shown activity against various cancer cell lines and have been studied for their structure-activity relationship (Zhang et al., 2005).

  • Antitubercular Activity : Isoxazole clubbed oxadiazole derivatives have been evaluated for their antimicrobial and antitubercular activity. Some compounds have shown significant activity against tuberculosis-causing bacteria (Shingare et al., 2018).

Materials Science and Chemistry

  • Fluorinated Poly(oxadiazole-ether-imide)s : Research has been conducted on the synthesis of new fluorinated poly(oxadiazole-ether-imide)s, which are polymers with high thermal stability and potential applications in materials science (Hamciuc et al., 2005).

  • Difluoromethylene-containing Compounds : Studies on the synthesis of difluoromethylene-containing oxadiazole compounds have been conducted, showcasing the versatility of oxadiazole derivatives in organic synthesis (Yang et al., 2007).

  • Novel Amine Derivatives as Anticancer Agents : Novel amine derivatives of oxadiazoles have been synthesized and evaluated for their anticancer activity, demonstrating potential as effective treatments for various cancer cell lines (Vinayak et al., 2017).

  • Insecticidal Activities : Oxadiazole derivatives have been synthesized and evaluated for their insecticidal activities, offering potential applications in agriculture and pest control (Shi et al., 2000).

  • Liquid Crystalline Properties : Research on bent-shaped oxadiazole-based compounds has been conducted to study their liquid crystalline properties, highlighting the application of these compounds in optoelectronics and display technologies (Zhu et al., 2009).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

5-(1-chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c1-6(11)10-13-9(14-15-10)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSQJTJXBJYAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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